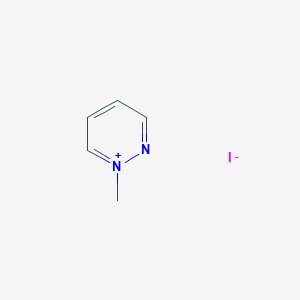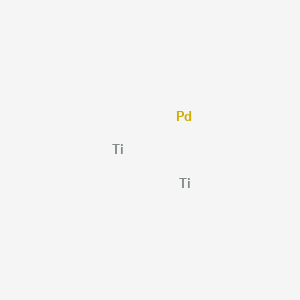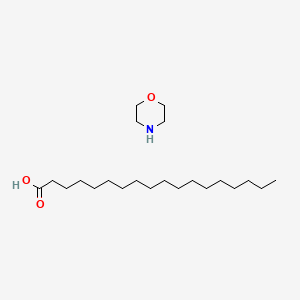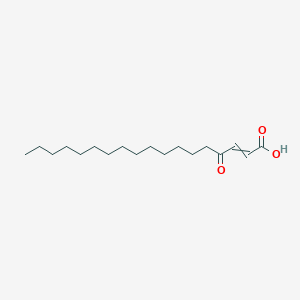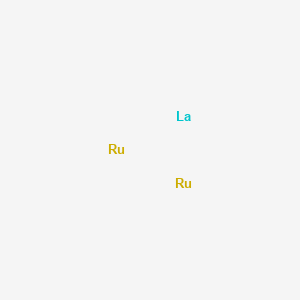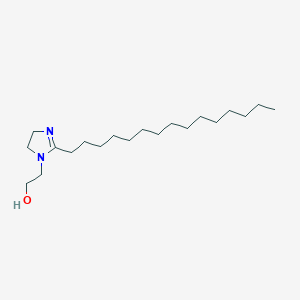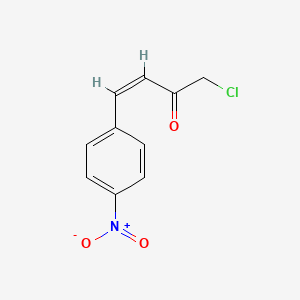
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one is an organic compound with a molecular formula of C10H8ClNO3 It is a derivative of benzalacetone, featuring a nitrophenyl group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For this compound, 4-nitrobenzaldehyde and 1-chloro-3-butanone are used as starting materials. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted techniques. Microwave irradiation has been shown to significantly reduce reaction times and improve yields. This method involves the use of microwave reactors to heat the reaction mixture, leading to faster and more efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s activity is influenced by its ability to form hydrogen bonds and van der Waals interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(4-nitrophenyl)but-3-en-2-one: This is a geometric isomer of (Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one, differing in the spatial arrangement of substituents around the double bond.
4-(2-nitrophenyl)but-3-en-2-one: This compound has a nitrophenyl group in a different position on the butenone backbone
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activities. Its specific geometric configuration also influences its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
13605-49-7 |
|---|---|
Formule moléculaire |
C10H8ClNO3 |
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8ClNO3/c11-7-10(13)6-3-8-1-4-9(5-2-8)12(14)15/h1-6H,7H2/b6-3- |
Clé InChI |
PRXQMYGDDZPSBF-UTCJRWHESA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\C(=O)CCl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


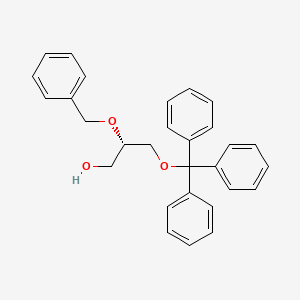
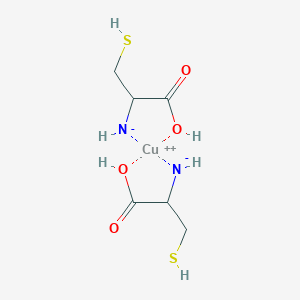
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
